N-2-biphenylyl-3,5-dinitrobenzamide
Overview
Description
N-2-biphenylyl-3,5-dinitrobenzamide is a useful research compound. Its molecular formula is C19H13N3O5 and its molecular weight is 363.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.08552052 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biosensor Development
A study describes the development of a high sensitive biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of glutathione and piroxicam. This technology, utilizing modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, demonstrates the compound's potential in electrochemical sensors and biosensors, highlighting its utility in detecting biological molecules and pharmaceuticals (Karimi-Maleh et al., 2014).
Anticancer Research
Research on N-(2-Hydroxyethyl)-3,5-dinitrobenzamide 2-mustard prodrugs explores their metabolism in vitro, revealing their activation by tumor reductases to form DNA cross-linking cytotoxins. This study illustrates the compound's application in developing anticancer prodrugs, which are activated in the hypoxic conditions of solid tumors, offering a targeted approach to cancer treatment (Helsby et al., 2008).
Electrochemical Sensors
Modified electrodes incorporating dinitrobenzamide derivatives have been used for the simultaneous determination of compounds like ascorbic acid, acetaminophen, and tryptophan. These studies exemplify the role of such compounds in developing electrochemical sensors with applications in clinical diagnostics and pharmaceutical analysis (Ensafi et al., 2012).
Environmental Science
The decomposition of 3,5-dinitrobenzamide in aqueous solutions during UV/H2O2 and UV/TiO2 oxidation processes has been investigated, showing the potential of dinitrobenzamide compounds in environmental cleanup and wastewater treatment. This research provides insights into the degradation pathways of such compounds and their removal from water sources, highlighting their relevance in environmental science and engineering (Yan et al., 2017).
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
Studies on nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide evaluate these compounds as prodrugs for GDEPT, an approach to cancer treatment that combines gene therapy with chemotherapy. These compounds are activated by enzymes expressed specifically in tumor cells, offering a strategy for targeted cancer therapy (Friedlos et al., 1997).
Properties
IUPAC Name |
3,5-dinitro-N-(2-phenylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-19(14-10-15(21(24)25)12-16(11-14)22(26)27)20-18-9-5-4-8-17(18)13-6-2-1-3-7-13/h1-12H,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRVXRLNSGDFSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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